Antimicrobial photosensitizer-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

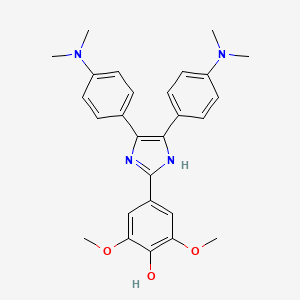

C27H30N4O3 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C27H30N4O3/c1-30(2)20-11-7-17(8-12-20)24-25(18-9-13-21(14-10-18)31(3)4)29-27(28-24)19-15-22(33-5)26(32)23(16-19)34-6/h7-16,32H,1-6H3,(H,28,29) |

InChI Key |

SZXKSDXHODZTFS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)O)OC)C4=CC=C(C=C4)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Characterization of the Antimicrobial Photosensitizer SAPYR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial applications of the potent photosensitizer, SAPYR ([(1-oxo-1H-phenalen-2-yl)methyl]pyridinium chloride). This document details the core properties, experimental protocols, and mechanisms of action of SAPYR, serving as a valuable resource for researchers in the fields of antimicrobial drug development, photodynamic therapy, and medicinal chemistry.

Introduction to SAPYR: A Promising Antimicrobial Photosensitizer

SAPYR is a cationic, water-soluble photosensitizer based on a phenalen-1-one (B147395) core structure.[1] Its efficacy in antimicrobial photodynamic therapy (aPDT) stems from its high quantum yield of singlet oxygen generation, a key reactive oxygen species (ROS) responsible for cytotoxicity to a broad spectrum of microorganisms.[1] The positive charge on the pyridinium (B92312) moiety facilitates its interaction with the negatively charged cell envelopes of bacteria, enhancing its antimicrobial activity.[1] SAPYR has demonstrated significant efficacy against both planktonic bacteria and complex biofilm communities, making it a subject of considerable interest for the development of novel antimicrobial treatments.[1]

Synthesis of SAPYR

General Synthetic Pathway (Hypothesized):

A plausible synthetic route would involve a two-step process:

-

Chlorination of 2-methylphenalen-1-one: The starting material, 2-methylphenalen-1-one, would undergo chlorination at the methyl group to yield 2-(chloromethyl)phenalen-1-one. This is a common reaction for activating a methyl group adjacent to a carbonyl system.

-

Quaternization of Pyridine (B92270): The resulting 2-(chloromethyl)phenalen-1-one would then be reacted with pyridine. The lone pair of electrons on the nitrogen atom of pyridine would attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the pyridinium salt, SAPYR.

Further research into the specific reaction conditions, solvents, and purification methods is required to establish a definitive and optimized synthesis protocol.

Characterization of SAPYR

Thorough characterization of SAPYR is essential to ensure its purity, identity, and photophysical properties, which are critical for its function as a photosensitizer.

Physicochemical and Photophysical Properties

The key physicochemical and photophysical properties of SAPYR are summarized in the table below. This data is crucial for understanding its behavior in biological systems and for designing effective aPDT protocols.

| Property | Value/Description | Reference |

| Chemical Name | [(1-oxo-1H-phenalen-2-yl)methyl]pyridinium chloride | [1] |

| Core Structure | Phenalen-1-one | [1] |

| Solubility | Water-soluble | [1] |

| Photostability | High | [1] |

| Absorption Maxima (λmax) | ~350-450 nm | [2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.99 (99%) | [1] |

Experimental Characterization Protocols

Objective: To determine the absorption spectrum and identify the absorption maxima (λmax) of SAPYR.

Protocol:

-

Prepare a stock solution of SAPYR in a suitable solvent (e.g., water or phosphate-buffered saline, PBS).

-

Dilute the stock solution to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Scan the absorbance of the solution over a wavelength range of at least 200-800 nm using a UV-Vis spectrophotometer.

-

Identify the wavelengths of maximum absorbance (λmax).

Objective: To quantify the efficiency of singlet oxygen generation by SAPYR upon photoexcitation.

Protocol:

-

This is typically determined using a comparative method with a reference photosensitizer with a known ΦΔ.

-

A chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), is used. The rate of DPBF bleaching, monitored by the decrease in its absorbance, is proportional to the rate of singlet oxygen generation.

-

Solutions of the reference and SAPYR with the same optical density at the excitation wavelength are prepared, each containing DPBF.

-

The solutions are irradiated with a monochromatic light source at the chosen excitation wavelength.

-

The absorbance of DPBF is monitored over time for both solutions.

-

The ΦΔ of SAPYR is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where k is the rate constant of DPBF bleaching and I is the photon flux.

Antimicrobial Photodynamic Therapy (aPDT) Mechanism and Protocols

Mechanism of Action

The antimicrobial activity of SAPYR is primarily based on a Type II photodynamic mechanism.[1] Upon absorption of light of an appropriate wavelength, the SAPYR molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is a potent oxidizing agent that can damage essential cellular components of microorganisms, including lipids, proteins, and nucleic acids, leading to cell death.

Caption: General mechanism of Type II antimicrobial photodynamic therapy.

Experimental Protocol for In Vitro aPDT Efficacy Testing

Objective: To evaluate the antimicrobial efficacy of SAPYR-mediated aPDT against a specific microorganism.

Materials:

-

SAPYR stock solution

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Light source with an appropriate wavelength for SAPYR excitation (e.g., LED array, laser)

-

Spectrophotometer (for measuring optical density)

-

Materials for colony-forming unit (CFU) counting (agar plates, incubator)

Protocol:

-

Bacterial Culture Preparation: Grow the target microorganism in its appropriate liquid medium overnight to reach the stationary phase.

-

Bacterial Suspension: Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ = 0.1), which corresponds to a known cell concentration.

-

Photosensitizer Incubation: In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of SAPYR. Include control wells with bacteria only (no SAPYR) and SAPYR only (no bacteria). Incubate the plate in the dark for a specific period (e.g., 30 minutes) to allow for photosensitizer uptake.

-

Irradiation: Expose the microtiter plate to a light source with a wavelength that overlaps with the absorption spectrum of SAPYR. The light dose (J/cm²) should be controlled by adjusting the power density (W/cm²) and irradiation time (s). Keep a duplicate plate in the dark as a control for dark toxicity.

-

Viability Assessment (CFU Counting): a. After irradiation, serially dilute the contents of each well in PBS. b. Plate the dilutions onto appropriate agar (B569324) plates. c. Incubate the plates overnight at the optimal growth temperature for the microorganism. d. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Compare the CFU/mL of the treated groups (SAPYR + light) with the control groups (bacteria only, bacteria + light, bacteria + SAPYR in the dark) to determine the reduction in bacterial viability.

Caption: Experimental workflow for in vitro aPDT efficacy testing.

Conclusion

SAPYR is a highly effective antimicrobial photosensitizer with significant potential for the development of new therapeutic strategies to combat bacterial infections, particularly those involving biofilms. Its favorable properties, including water solubility, photostability, and an exceptional singlet oxygen quantum yield, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of SAPYR's synthesis, characterization, and application, intended to facilitate further research and development in the field of antimicrobial photodynamic therapy.

References

An In-depth Technical Guide on the Photophysical and Photochemical Properties of the Ru1 Photosensitizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of the Ru1 photosensitizer, a mixed-ligand ruthenium(II) terpyridyl complex with the chemical formula [Ru(tpy)(pbz)]Cl₂ (where tpy = terpyridine and pbz = 2-(2-pyridyl)benzothiazole). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of ruthenium-based photosensitizers in photodynamic therapy (PDT).

Core Photophysical and Photochemical Properties

The Ru1 photosensitizer exhibits distinct photophysical and photochemical characteristics that are central to its function in PDT. Upon excitation with light, it can transition to an excited state, from which it can either return to the ground state via luminescence or initiate photochemical reactions with surrounding molecules, primarily oxygen, to produce cytotoxic reactive oxygen species (ROS).

Data Summary

The key photophysical and photochemical parameters of the Ru1 photosensitizer are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of Ru1 Photosensitizer

| Property | Value |

| Absorption Maximum (λ_abs) | 450 nm |

| Molar Extinction Coefficient (ε) | Data not available in cited sources |

| Emission Maximum (λ_em) | 670-710 nm |

| Excited-State Lifetime (τ) | Data not available in cited sources |

| Luminescence Quantum Yield (Φ_L) | Data not available in cited sources |

Table 2: Photochemical Properties of Ru1 Photosensitizer

| Property | Description |

| Singlet Oxygen Generation | Yes |

| Singlet Oxygen Quantum Yield (Φ_Δ) | Data not available in cited sources |

| Radical Ion Generation | Yes |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of the Ru1 photosensitizer.

Synthesis of Ru1 ([Ru(tpy)(pbz)]Cl₂)

The synthesis of the Ru1 complex is typically carried out by reacting Ru(tpy)Cl₃ with the pbz ligand in a suitable solvent, followed by purification.

-

Materials: Ru(tpy)Cl₃, 2-(2-pyridyl)benzothiazole (pbz), ethanol, water.

-

Procedure:

-

A solution of Ru(tpy)Cl₃ in ethanol/water is prepared.

-

An equimolar amount of the pbz ligand, dissolved in ethanol, is added to the ruthenium precursor solution.

-

The reaction mixture is refluxed for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography.

-

After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product, [Ru(tpy)(pbz)]Cl₂.

-

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of the Ru1 photosensitizer.

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

-

Procedure:

-

A stock solution of Ru1 is prepared in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution).

-

The stock solution is diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically below 1.0).

-

The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

-

The wavelength of maximum absorption (λ_abs) is identified from the spectrum.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission properties of the Ru1 complex.

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source and detector.

-

Procedure:

-

A dilute solution of Ru1 is prepared in the desired solvent.

-

The sample is excited at a wavelength corresponding to its absorption maximum (e.g., 450 nm).

-

The emission spectrum is recorded over a wavelength range that covers the expected emission (e.g., 500-800 nm).

-

The wavelength of maximum emission (λ_em) is determined from the spectrum.

-

Singlet Oxygen Quantum Yield Determination

The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. It is often determined indirectly by monitoring the photooxidation of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).

-

Materials: Ru1, 1,3-diphenylisobenzofuran (DPBF), a reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene (B1212753) blue or Rose Bengal), a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Solutions of Ru1, the reference photosensitizer, and DPBF are prepared in the same solvent. The concentrations are adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar for both the sample and the reference.

-

The photosensitizer solution is mixed with the DPBF solution in a cuvette.

-

The solution is irradiated with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not.

-

The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) is monitored over time using a UV-Vis spectrophotometer.

-

The rate of DPBF photobleaching is determined for both the Ru1 and the reference photosensitizer.

-

The singlet oxygen quantum yield (Φ_Δ) of Ru1 is calculated using the following equation: Φ_Δ(sample) = Φ_Δ(reference) × (k_sample / k_reference) × (I_reference / I_sample) where k is the rate of DPBF degradation and I is the amount of light absorbed by the photosensitizer.

-

Cellular Mechanisms and Signaling Pathways

Upon light activation, the Ru1 photosensitizer demonstrates significant photocytotoxicity. The primary mechanism of cell death induced by Ru1-mediated PDT is necroptosis, a form of programmed necrosis.

Cellular Uptake and Localization

Without light activation, Ru1 is observed to localize in the cytoplasm of cancer cells.[1][2] Following PDT treatment, a notable relocalization of the complex from the cytoplasm to the nucleus occurs, which is associated with mitochondrial alteration and nuclear membrane disruption.[1][2]

Signaling Pathway of Ru1-Induced Necroptosis

The photodynamic action of Ru1 triggers a cascade of events leading to necroptotic cell death. This process is characterized by high cellular oxidative stress. While the precise upstream signaling initiated by Ru1-generated ROS is still under investigation, the core necroptosis pathway involves the activation of Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL).

Caption: Signaling pathway of Ru1-induced necroptosis.

Experimental Workflows

The evaluation of a photosensitizer like Ru1 involves a series of interconnected experimental stages, from initial characterization to cellular studies.

Caption: General experimental workflow for Ru1 evaluation.

References

The Dawn of a New Era in Photodynamic Therapy: A Technical Guide to Ru(II) Polypyridyl Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

Ruthenium(II) polypyridyl complexes are emerging as a formidable class of photosensitizers (PSs) in the field of photodynamic therapy (PDT).[1][2] Their unique photophysical and photochemical properties, including strong absorption in the visible spectrum, efficient generation of cytotoxic reactive oxygen species (ROS), and the ability for rational ligand design to tune their characteristics, position them as highly promising candidates for the next generation of anticancer treatments.[3][4][5] This technical guide provides an in-depth overview of the discovery, development, and evaluation of these promising therapeutic agents.

Core Principles of Ru(II) Polypyridyl Photosensitizers in PDT

The therapeutic action of Ru(II) polypyridyl photosensitizers is predicated on the principles of photodynamic therapy. This modality involves the administration of a non-toxic photosensitizer that selectively accumulates in tumor tissues.[3] Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the production of highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death.[3][6]

The general mechanism involves the photosensitizer absorbing a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂), a process known as a Type II photoreaction.[7] Alternatively, the excited photosensitizer can react directly with biological substrates, generating radical species in a Type I photoreaction.[7]

Synthesis and Photophysical Properties

The synthesis of Ru(II) polypyridyl complexes typically involves the reaction of a ruthenium precursor, such as RuCl₃, with polypyridyl ligands like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen).[8] The modular nature of these complexes allows for the facile introduction of various ancillary ligands to modulate their photophysical and biological properties.[3][9] For instance, the incorporation of π-expansive ligands like dipyrido[3,2-a:2',3'-c]phenazine (dppz) can enhance DNA intercalation and singlet oxygen generation.[3]

The photophysical properties of these complexes are central to their efficacy as photosensitizers. Key parameters include the molar absorption coefficient (ε) at the excitation wavelength (λ_max), the emission wavelength (λ_em), and the singlet oxygen quantum yield (Φ_Δ), which is a measure of the efficiency of ¹O₂ generation.

| Complex | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_Δ | Reference |

| [Ru(bpy)₂(dppz)]²⁺ | 448 | 1.9 x 10⁴ | 610 | 0.38 | [3][4] |

| Ru1 (bis-dppn) | ~450 | ~4.0 x 10⁴ | ~620 | 0.54 ± 0.06 | [3] |

| Ru2 (bis-dppn) | ~450 | ~3.8 x 10⁴ | ~620 | 0.50 ± 0.07 | [3] |

| Ru(DIP)₂(bdt) | 420 | - | - | - | [10] |

| [Ru(dqpCO₂Me)(ptpy)]²⁺ | 420 | - | - | - | [10] |

| TLD1433 | ~400-550 | - | ~770 | - | [3] |

Biological Evaluation: A Step-by-Step Approach

The preclinical evaluation of novel Ru(II) polypyridyl photosensitizers follows a standardized workflow to assess their therapeutic potential. This involves a series of in vitro experiments to determine their cellular uptake, subcellular localization, and phototoxicity.

Cellular Uptake and Localization

The efficiency of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and localize in vulnerable subcellular compartments. Ru(II) polypyridyl complexes can enter cells through various mechanisms, including passive diffusion and endocytosis.[1][11] The lipophilicity of the ligands plays a crucial role in determining the uptake pathway and efficiency.[11][12] For instance, complexes with more lipophilic ligands often exhibit enhanced cellular uptake.[11]

Once inside the cell, these complexes can accumulate in various organelles such as mitochondria, lysosomes, the Golgi apparatus, and the nucleus.[1][4] The subcellular localization is a key determinant of the ensuing cell death mechanism upon photoactivation.

Phototoxicity and Therapeutic Efficacy

The ultimate measure of a photosensitizer's potential is its ability to induce cell death upon light irradiation while remaining non-toxic in the dark. The phototoxic index (PI) is a critical parameter, calculated as the ratio of the dark cytotoxicity (IC₅₀ dark) to the light cytotoxicity (IC₅₀ light). A high PI value is desirable, indicating high selectivity for photo-induced cell killing.

| Complex | Cell Line | IC₅₀ (light, μM) | Light Dose (J/cm²) | PI | Reference |

| Ru(DIP)₂(bdt) (1) | HeLa | 0.62 | 6.95 | 80 | [10] |

| [Ru(dqpCO₂Me)(ptpy)]²⁺ (2) | HeLa | 25.3 | 6.95 | >4 | [10] |

| Ru1²⁺ | A2780 | ~5 | 30 | >20 | |

| Ru2²⁺ | A2780 | ~2.5 | 30 | >40 | |

| [CuRu1]⁴⁺ | A2780 | ~2.5 | 30 | >40 | |

| [Cu₂Ru2]⁶⁺ | A2780 | ~2.5 | 30 | >40 |

Key Experimental Protocols

Synthesis of a Representative Complex: [Ru(bpy)₂(dppz)]²⁺

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O

-

dipyrido[3,2-a:2',3'-c]phenazine (dppz)

-

Ethanol

-

Water

-

Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

Procedure:

-

A mixture of cis-[Ru(bpy)₂Cl₂]·2H₂O and a stoichiometric equivalent of dppz is refluxed in an ethanol/water mixture under a nitrogen atmosphere for several hours.[13]

-

The reaction progress is monitored by the color change of the solution to a clear red.

-

After cooling to room temperature, a saturated aqueous solution of NH₄PF₆ is added to precipitate the complex as a red solid.

-

The precipitate is collected by filtration, washed with water, ethanol, and diethyl ether, and then dried under vacuum.[13]

Singlet Oxygen Quantum Yield (Φ_Δ) Measurement

Principle: This method relies on the chemical trapping of singlet oxygen by a probe molecule, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with ¹O₂. The rate of bleaching is proportional to the rate of ¹O₂ generation.

Materials:

-

Ru(II) polypyridyl complex (photosensitizer)

-

1,3-diphenylisobenzofuran (DPBF)

-

Reference photosensitizer with a known Φ_Δ (e.g., Rose Bengal)

-

Spectrophotometer

-

Light source with a specific wavelength

Procedure:

-

Prepare solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in a suitable solvent (e.g., ethanol/water mixture).

-

In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.

-

Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but the DPBF does not.

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) over time.

-

Repeat the experiment with the reference photosensitizer under identical conditions.

-

The singlet oxygen quantum yield of the sample (Φ_Δ_sample) is calculated using the following equation: Φ_Δ_sample = Φ_Δ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where k is the rate of DPBF bleaching and I_abs is the rate of light absorption by the photosensitizer.

Cellular Uptake Analysis by Flow Cytometry

Principle: Flow cytometry is used to quantify the cellular uptake of luminescent Ru(II) polypyridyl complexes by measuring the fluorescence intensity of individual cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Ru(II) polypyridyl complex

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Ru(II) complex for a defined incubation period (e.g., 2-24 hours).

-

Wash the cells with PBS to remove any unbound complex.

-

Harvest the cells using trypsin-EDTA and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer, exciting the complex at its absorption maximum and collecting the emission at the appropriate wavelength.

-

The mean fluorescence intensity of the cell population is proportional to the amount of cellular uptake.

Phototoxicity Assessment by MTT Assay

Principle: The MTT assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Ru(II) polypyridyl complex

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

-

Light source

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Ru(II) complex. For phototoxicity assessment, create two sets of plates: one to be kept in the dark and one to be irradiated.

-

Incubate the cells for a specific period.

-

For the "light" group, irradiate the plates with a light source at the appropriate wavelength and dose.

-

After irradiation (or a corresponding dark incubation period for the "dark" group), add MTT solution to each well and incubate for 3-4 hours.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control. The IC₅₀ values (the concentration of the complex that inhibits cell growth by 50%) are determined for both the dark and light conditions.

Future Perspectives

The field of Ru(II) polypyridyl photosensitizers is rapidly evolving. Current research focuses on the development of complexes that absorb light in the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced photodamage to healthy tissues.[13] Furthermore, the design of targeted photosensitizers, which can be achieved by conjugating the Ru(II) complex to biomolecules that specifically recognize cancer cells, is a promising strategy to enhance therapeutic efficacy and minimize side effects. The continued exploration of novel ligand designs and a deeper understanding of the mechanisms of cellular uptake and phototoxicity will undoubtedly pave the way for the clinical translation of these remarkable compounds.

References

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. Luminescence of [Ru(bpy)2(dppz)]2+ Bound to RNA Mismatches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. Synthesis and study of a mixed-ligand ruthenium(II) complex in its ground and excited states: bis(2,2′-bipyridine)(dipyrido[3,2-a : 2′,3′-c]phenazine-N4N5)ruthenium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. Ruthenium(II) Complex Enantiomers as Cellular Probes for Diastereomeric Interactions in Confocal and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. globalresearchonline.net [globalresearchonline.net]

A Technical Deep Dive: The Photodynamic Assault on New Delhi Metallo-beta-lactamase 1

For Immediate Release

This technical guide explores the innovative approach of utilizing a targeted antimicrobial photosensitizer, specifically a heterobifunctional ruthenium(II) complex designated as Ru1 , to combat antibiotic resistance mediated by New Delhi metallo-beta-lactamase 1 (NDM-1). This document is intended for researchers, scientists, and drug development professionals actively seeking novel strategies against multidrug-resistant bacteria.

NDM-1 is a formidable enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] The strategy outlined herein involves a light-activated metal-dependent mechanism to specifically target and degrade the NDM-1 enzyme, thereby restoring the efficacy of conventional antibiotics.

Quantitative Data Summary

The efficacy of the Ru1 photosensitizer has been quantified through a series of in vitro experiments. The data highlights the light-dependent nature of its inhibitory and antibiotic-sensitizing effects.

| Parameter | Condition | Value | Fold Improvement (Light vs. Dark) | Reference |

| NDM-1 Inhibition (IC₅₀) | Dark | > 100 µM | > 100-fold | [1][2][3] |

| Blue Light (450 nm, 20 J cm⁻²) | < 1 µM | [1][2][3] | ||

| Meropenem (B701) MIC | No Ru1 | 128 µg/mL | - | [2][3] |

| (E. coli expressing NDM-1) | 10 µM Ru1, Dark | 16 µg/mL | - | [2][3] |

| 10 µM Ru1, Blue Light (450 nm, 60 J cm⁻²) | 0.3 µg/mL | 53-fold (vs. Dark) | [1][2][3] | |

| Mammalian Cell Toxicity | Dark & Light | No toxicity observed | - | [1][2][3] |

Mechanism of Action: Light-Activated Metal-dependent Protein Degradation (LAMP-D)

The core of this therapeutic strategy is a process termed Light-Activated Metal-dependent Protein Degradation (LAMP-D). The Ru1 complex is a heterobifunctional molecule, comprising a ligand that specifically binds to the NDM-1 active site and a ruthenium(II) photosensitizer.[4]

Upon exposure to blue light (approximately 450 nm), the ruthenium center is excited, leading to the generation of reactive oxygen species (ROS) in close proximity to the bound NDM-1 enzyme.[4] These highly reactive species, such as singlet oxygen, induce oxidative damage to the protein, resulting in its specific degradation adjacent to the active site.[1][2][3] This targeted destruction of NDM-1 restores the bacterium's susceptibility to β-lactam antibiotics like meropenem.

Mechanism of Action of Ru1 Photosensitizer.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.

NDM-1 Expression and Purification

Recombinant NDM-1 is expressed in E. coli and purified to homogeneity.

-

Gene Cloning: The gene encoding for NDM-1 is cloned into an appropriate expression vector, such as pET-28a, often with an N-terminal His-tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) broth supplemented with an appropriate antibiotic at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the His-tagged NDM-1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the protein is eluted using an imidazole (B134444) gradient.

-

Purity Assessment: The purity of the NDM-1 protein is assessed by SDS-PAGE.

NDM-1 Enzyme Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of Ru1 is determined by measuring the residual enzymatic activity of NDM-1.

-

Reaction Mixture: In a 96-well plate, a solution of purified NDM-1 (e.g., 5 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.2) supplemented with ZnSO₄ (10 µM) is prepared.[5]

-

Inhibitor Incubation: Varying concentrations of the Ru1 photosensitizer are added to the NDM-1 solution. The plate is incubated for a defined period (e.g., 10 minutes) at room temperature. For light-activated conditions, the plate is irradiated with a 450 nm light source for a specified duration and energy dose (e.g., 20 J cm⁻²). A parallel plate is kept in the dark as a control.

-

Substrate Addition: The enzymatic reaction is initiated by adding a chromogenic substrate, such as nitrocefin (B1678963), to a final concentration of 60 µM.[5]

-

Data Acquisition: The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.

-

IC₅₀ Calculation: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The ability of Ru1 to resensitize NDM-1-producing bacteria to meropenem is assessed by determining the Minimum Inhibitory Concentration (MIC).

-

Bacterial Culture: An overnight culture of E. coli expressing NDM-1 is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Serial Dilutions: A two-fold serial dilution of meropenem is prepared in a 96-well plate.

-

Photosensitizer Addition: Ru1 is added to the wells at a fixed concentration (e.g., 10 µM).

-

Incubation and Irradiation: The bacterial suspension is added to the wells. One set of plates is incubated in the dark at 37°C for 18-24 hours. Another set is irradiated with 450 nm light (e.g., 60 J cm⁻²) before incubation in the dark.

-

MIC Determination: The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Analysis of NDM-1 Degradation

Protein degradation is visualized and confirmed using SDS-PAGE and mass spectrometry.

-

Treatment: Purified NDM-1 is incubated with Ru1 in the presence and absence of light, as described in the inhibition assay.

-

SDS-PAGE: The treated samples are run on a polyacrylamide gel. Degradation of NDM-1 is observed as a decrease in the intensity of the corresponding protein band.

-

Mass Spectrometry: For detailed analysis, the treated NDM-1 samples are analyzed by intact mass spectrometry to observe changes in the protein's molecular weight. Further, trypsin digestion followed by LC-MS/MS can be used to identify specific sites of oxidative modification and cleavage.

Mammalian Cell Cytotoxicity Assay

The toxicity of Ru1 towards mammalian cells is evaluated to assess its potential for clinical application.

-

Cell Culture: A suitable mammalian cell line (e.g., HeLa or HEK293) is cultured in 96-well plates to form a monolayer.

-

Compound Incubation: The cells are incubated with various concentrations of Ru1 for a specified period (e.g., 24 hours).

-

Irradiation: One set of plates is irradiated with 450 nm light, while a control set is kept in the dark.

-

Viability Assessment: Cell viability is determined using a standard assay, such as the MTT or resazurin (B115843) assay, which measures metabolic activity. The results are expressed as a percentage of the viability of untreated control cells.

Experimental Workflow for Evaluating Ru1.

Conclusion and Future Directions

The targeted photodynamic inactivation of NDM-1 using the Ru1 photosensitizer presents a promising and innovative strategy to overcome a critical mechanism of antibiotic resistance. The light-activated nature of this approach offers spatiotemporal control, potentially minimizing off-target effects. The significant potentiation of meropenem activity in the presence of Ru1 and light, coupled with a lack of mammalian cell toxicity, underscores the potential of this modality.

Future research should focus on optimizing the photosensitizer's properties, including its light absorption wavelength, quantum yield of reactive oxygen species, and bacterial cell wall penetration. In vivo studies are a critical next step to evaluate the efficacy and safety of this approach in a more complex biological system. The principles of LAMP-D could also be adapted to target other bacterial resistance determinants, opening up a new frontier in the fight against antimicrobial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Light-Activated Metal-Dependent Protein Degradation: A Heterobifunctional Ruthenium(II) Photosensitizer Targeting New Delhi Metallo-β-lactamase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Singlet Oxygen Quantum Yield of Ruthenium-Based Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

Ruthenium-based photosensitizers are at the forefront of photodynamic therapy (PDT) research, offering a versatile platform for the light-induced generation of cytotoxic reactive oxygen species (ROS).[1] A critical parameter for evaluating the efficacy of these photosensitizers is the singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of converting ground-state triplet oxygen into the highly reactive singlet oxygen (¹O₂) upon light activation.[2][3] This guide provides an in-depth overview of the singlet oxygen quantum yield of ruthenium complexes, methodologies for its determination, and the subsequent cellular signaling pathways triggered in PDT.

Quantitative Data on Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield of ruthenium-based photosensitizers is highly dependent on the molecular structure of the complex, including the nature of the ligands and the overall charge of the complex.[4] The tables below summarize the ΦΔ values for a selection of ruthenium(II) photosensitizers, providing a comparative overview for researchers.

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Ruthenium(II) Polypyridyl Complexes

| Complex | Solvent | ΦΔ | Reference Complex & ΦΔ | Excitation Wavelength (nm) | Reference |

| [(bpy)₂Ru(6,6'-dhbp)]²⁺ (1A) | CD₃OD | 0.041 | - | 450 | [4] |

| [(phen)₂Ru(6,6'-dhbp)]²⁺ (2A) | CD₃OD | 0.048 | - | 450 | [4] |

| [(dop)₂Ru(6,6'-dhbp)]²⁺ (3A) | CD₃OD | 0.048 | - | 450 | [4] |

| [(bpy)₂Ru(6,6'-dobp)] (1B) | CD₃OD | 0.18 | - | 450 | [4] |

| [(phen)₂Ru(6,6'-dobp)] (2B) | CD₃OD | 0.87 | - | 450 | [4] |

| [(dop)₂Ru(6,6'-dobp)] (3B) | CD₃OD | 0.48 | - | 450 | [4] |

| [Ru(bpy)₃]²⁺ | CH₃CN | 0.57 | - | - | [5] |

| [Ru(bpy)₂(dppn)]²⁺ | CH₃CN | 0.70 - 0.83 | Phenalenone (ΦΔ = 0.95) | 355 | [6] |

| [Ru(bpy)₂(phen-thiophene)]²⁺ (1) | CH₃CN | 0.58 | [Ru(bpy)₃]²⁺ (ΦΔ = 0.56) | - | [7] |

| [Ru(bpy)₂(phen-bithiophene)]²⁺ (2) | CH₃CN | 0.74 | [Ru(bpy)₃]²⁺ (ΦΔ = 0.56) | - | [7] |

| [Ru(bpy)₂(phen-terthiophene)]²⁺ (3) | CH₃CN | 0.78 | [Ru(bpy)₃]²⁺ (ΦΔ = 0.56) | - | [7] |

| GRBA | H₂O | 0.52 | - | - | [8] |

| GRPA | H₂O | 0.96 | - | - | [8] |

bpy = 2,2′-bipyridine; phen = 1,10-phenanthroline; dop = 2,3-dihydro-[1][4]dioxino[2,3-f][4][9]phenanthroline; 6,6'-dhbp = 6,6'-dihydroxy-2,2'-bipyridine; 6,6'-dobp = deprotonated 6,6'-dhbp; dppn = benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine.

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The determination of ΦΔ can be performed through direct or indirect methods.

Direct Method: Phosphorescence Detection

The most accurate method for determining the singlet oxygen quantum yield is the direct detection of its characteristic phosphorescence at approximately 1270 nm.[4][6][10]

Experimental Workflow:

Caption: Workflow for direct determination of ΦΔ.

Methodology:

-

Sample Preparation: Prepare optically matched solutions of the ruthenium-based photosensitizer and a standard with a known ΦΔ (e.g., phenalenone) in a suitable deuterated solvent to prolong the singlet oxygen lifetime.[4][6]

-

Instrumentation: Utilize a spectrometer equipped with a pulsed laser for excitation and a near-infrared (NIR) photomultiplier tube (PMT) detector sensitive to the 1270 nm region.[11]

-

Measurement: Irradiate the sample and reference solutions with the laser and record the intensity of the singlet oxygen phosphorescence.

-

Data Analysis: Plot the integrated phosphorescence intensity against the laser energy for both the sample and the reference. The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated using the following equation:

ΦΔ_s = ΦΔ_r * (slope_s / slope_r)

where ΦΔ_r is the quantum yield of the reference, and slope_s and slope_r are the slopes of the linear plots for the sample and reference, respectively.[6]

Indirect Method: Chemical Trapping

Indirect methods rely on the reaction of singlet oxygen with a chemical trap, leading to a measurable change in the trap's spectroscopic properties, such as absorption or fluorescence.[12][13] 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.[12][14]

Experimental Workflow:

Caption: Workflow for indirect determination of ΦΔ.

Methodology:

-

Solution Preparation: Prepare stock solutions of the ruthenium complex, a reference photosensitizer (e.g., [Ru(bpy)₃]Cl₂), and DPBF in a suitable solvent (e.g., methanol (B129727) or DMSO).[8][15] All solutions containing DPBF should be handled in the dark to prevent premature degradation.[15]

-

Reaction Mixture: In a cuvette, mix the photosensitizer (or reference) solution with the DPBF solution. The final concentrations should be such that the photosensitizer has a low absorbance (typically ~0.1) at the irradiation wavelength, and the DPBF concentration is around 10-50 µM.[16]

-

Irradiation and Monitoring: Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs. At timed intervals, measure the decrease in the absorbance (around 415 nm) or fluorescence (around 480 nm) of DPBF.[8][15]

-

Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated using the following equation:

ΦΔ_s = ΦΔ_r * (k_s / k_r) * (I_r / I_s)

where ΦΔ_r is the quantum yield of the reference, k_s and k_r are the rates of DPBF decomposition for the sample and reference, respectively, and I_s and I_r are the rates of light absorption by the sample and reference. For optically matched solutions, I_r / I_s is approximately 1.[17]

Cellular Signaling Pathways in Ruthenium-Based PDT

Upon light activation, ruthenium photosensitizers generate singlet oxygen, which is a potent oxidizing agent that can induce various forms of cell death, including apoptosis and immunogenic cell death (ICD).[4][18]

The photogenerated ¹O₂ can damage a wide range of biomolecules, leading to cellular stress and the activation of specific signaling cascades.[18]

Caption: Signaling pathways activated by Ru-based PDT.

Key events in the cellular response to ruthenium-based PDT include:

-

Induction of Oxidative Stress: The primary event is the rapid increase in intracellular ROS, particularly singlet oxygen.[18]

-

Subcellular Damage: Singlet oxygen has a short lifetime and acts close to its site of generation. Therefore, the subcellular localization of the ruthenium photosensitizer is crucial in determining the primary targets of photodamage. Mitochondria and the endoplasmic reticulum (ER) are common targets.[19][20]

-

Activation of Apoptosis: Damage to mitochondria can lead to the release of cytochrome c and the activation of the caspase cascade, resulting in programmed cell death (apoptosis).[4][21]

-

Induction of Immunogenic Cell Death (ICD): Some ruthenium photosensitizers can induce ICD, a form of apoptosis that stimulates an adaptive immune response against cancer cells.[18] This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as extracellular ATP and high-mobility group box 1 (HMGB1).[18] These DAMPs act as "eat-me" signals for dendritic cells, leading to the presentation of tumor antigens and the activation of an anti-tumor immune response.[18]

References

- 1. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stars.library.ucf.edu [stars.library.ucf.edu]

- 3. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Singlet oxygen formation vs. photodissociation for light-responsive protic ruthenium anticancer compounds: The oxygenated substituent determines which pathway dominates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly Efficient Singlet Oxygen Generators Based on Ruthenium Phthalocyanines: Synthesis, Characterization and in vitro Evaluation for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fine-feature Modifications to Strained Ruthenium Complexes Radically Alter Their Hypoxic Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel photosensitizer based on a ruthenium(ii) phenanthroline bis(perylenediimide) dyad: synthesis, generation of singlet oxygen and in vitro photodynamic therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scientificarchives.com [scientificarchives.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. lirias.kuleuven.be [lirias.kuleuven.be]

- 18. Discovery of immunogenic cell death-inducing ruthenium-based photosensitizers for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ruthenium(II)-Arene Curcuminoid Complexes as Photosensitizer Agents for Antineoplastic and Antimicrobial Photodynamic Therapy: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Type I and Type II Mechanisms in Antimicrobial Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial Photodynamic Therapy (aPDT) is emerging as a potent alternative to conventional antibiotics, offering a multi-targeted approach that circumvents many common resistance mechanisms. The efficacy of aPDT hinges on the light-induced activation of a photosensitizer (PS) molecule, which, in the presence of oxygen, generates cytotoxic Reactive Oxygen Species (ROS). These ROS are produced via two distinct photochemical pathways: the Type I and Type II mechanisms. Understanding the intricacies of these competing pathways is paramount for the rational design of new photosensitizers and the optimization of therapeutic protocols. This technical guide provides a detailed exploration of the core mechanisms, comparative data, and experimental methodologies essential for researchers in the field.

The Photochemical Foundation: Jablonski Diagram and Photosensitizer Activation

The journey from light absorption to ROS generation begins with the excitation of the photosensitizer, a process elegantly described by the Jablonski diagram.

-

Light Absorption: A photon of a specific wavelength excites the photosensitizer from its stable ground singlet state (S₀) to a short-lived, high-energy excited singlet state (S₁).[1][2]

-

Intersystem Crossing (ISC): The excited photosensitizer can then undergo a spin conversion to a more stable, long-lived excited triplet state (T₁).[3][4] This triplet state is the crucial launching point for both Type I and Type II photochemical reactions due to its longer lifetime, which allows for interactions with surrounding molecules.[5]

The Two Mechanistic Pathways: Type I vs. Type II

From the triplet state (T₁), the photosensitizer can initiate one of two pathways to generate cytotoxic ROS. These pathways, Type I and Type II, can occur simultaneously, and the dominant route is influenced by the photosensitizer's chemical nature, its concentration, the oxygen availability, and the surrounding substrate.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring singlet oxygen and hydroxyl radical formation with fluorescent probes during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.emory.edu [med.emory.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the in-vivo photochemical rate parameters for PDT reactive oxygen species modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Antimicrobial Photosensitizers: A Technical Guide

Abstract

Antimicrobial Photodynamic Therapy (aPDT) represents a promising alternative to conventional antimicrobial treatments, leveraging a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can eradicate a broad spectrum of microorganisms. The efficacy of aPDT is fundamentally governed by the photophysical and photochemical properties of the photosensitizer employed. A thorough spectroscopic characterization is therefore paramount in the discovery and development of novel antimicrobial photosensitizers. This technical guide provides a comprehensive overview of the core spectroscopic characterization techniques, detailed experimental protocols, and data interpretation for a model antimicrobial photosensitizer, Rose Bengal. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the field of antimicrobial photodynamic therapy.

Introduction to Antimicrobial Photosensitizers

Antimicrobial photosensitizers are a diverse class of molecules that, upon absorption of light of a specific wavelength, transition to an excited state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS through Type II and Type I photochemical mechanisms, respectively.[1] These ROS are nonspecific in their oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to microbial cell death.[2] This mechanism of action is particularly advantageous as it is less likely to induce microbial resistance compared to traditional antibiotics.[3]

Common classes of antimicrobial photosensitizers include phenothiazinium dyes (e.g., Methylene Blue, Toluidine Blue), xanthene dyes (e.g., Rose Bengal, Eosin Y), porphyrins, and phthalocyanines.[2][4] The ideal photosensitizer possesses strong absorption in the phototherapeutic window (600-900 nm) where light penetration into tissue is maximal, a high singlet oxygen quantum yield, and minimal dark toxicity.

This guide will focus on the spectroscopic characterization of Rose Bengal , a widely studied xanthene dye, to illustrate the key principles and methodologies.

Core Spectroscopic Properties

The fundamental photophysical properties of a photosensitizer determine its potential for aPDT. These properties are elucidated through various spectroscopic techniques.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption spectrum of the photosensitizer, revealing the wavelengths of light it absorbs most effectively. The key parameters obtained are the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) at that wavelength. A high molar extinction coefficient is desirable as it indicates efficient light absorption.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of the photosensitizer. Upon excitation, the molecule can relax to the ground state by emitting a photon (fluorescence). The fluorescence emission spectrum identifies the wavelength of maximum emission (λem), and the fluorescence quantum yield (Φf) quantifies the efficiency of this process. A lower fluorescence quantum yield is often preferred for photosensitizers, as it implies that more of the excited state population is available to undergo intersystem crossing to the triplet state, which is essential for singlet oxygen generation.

Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a critical parameter that defines the efficiency of a photosensitizer in generating singlet oxygen.[5] It is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. A high ΦΔ is a hallmark of an effective photosensitizer for Type II aPDT.

Data Presentation: Spectroscopic Properties of Rose Bengal

The spectroscopic properties of Rose Bengal are highly dependent on the solvent environment. The following tables summarize key quantitative data for Rose Bengal in various solvents.

Table 1: Absorption and Fluorescence Properties of Rose Bengal in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Water | 546-550[6][7] | ~98,000 at 546-550 nm[6] | 567-571[7][8] | 0.02[6] |

| Ethanol (basic) | 559[2][9] | 90,400 at 559 nm[9] | 571[8] | 0.11[9] |

| Methanol | 557[6] | - | 575[6] | - |

| Acetonitrile | 562[6] | - | 583[6] | 0.53[6] |

Table 2: Singlet Oxygen Quantum Yield of Rose Bengal in Various Solvents

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| Water (H₂O) | 0.75 - 0.76[10] |

| Ethanol (EtOH) | 0.68 - 0.86[10] |

| Acetonitrile (MeCN) | 0.53[10] |

| Dimethylformamide (DMF) | 0.47[10][11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of Rose Bengal.

Materials:

-

Rose Bengal powder

-

Appropriate solvent (e.g., ethanol, water)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of Rose Bengal and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.[6]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).[6]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 400-700 nm).[6]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a blank scan to zero the instrument.[6]

-

Sample Measurement: Record the absorbance spectra for each of the diluted Rose Bengal solutions.[6]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot a graph of absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and fluorescence quantum yield of Rose Bengal.

Materials:

-

Rose Bengal solutions of low absorbance (< 0.1 at the excitation wavelength)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length)

-

Reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (λex), typically at or near the absorption maximum of Rose Bengal. Set the emission scan range, which should start at a wavelength longer than the excitation wavelength.[6]

-

Sample Preparation: Use a dilute solution of Rose Bengal with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[9]

-

Blank Measurement: Record the emission spectrum of the pure solvent to account for any background signal or Raman scattering.[6]

-

Sample Measurement: Record the fluorescence emission spectrum of the Rose Bengal solution.[6]

-

Quantum Yield Determination (Comparative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the Rose Bengal sample and a reference standard.[6]

-

The fluorescence quantum yield (Φf) can be calculated using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Singlet Oxygen Quantum Yield Determination

Two primary methods are used to determine the singlet oxygen quantum yield: direct and indirect detection.

Principle: This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its ground state.[5][12] The intensity of this phosphorescence is directly proportional to the amount of singlet oxygen generated.[10]

Instrumentation: Requires a sensitive NIR detector (e.g., a liquid nitrogen-cooled germanium detector or an InGaAs photoreceiver) coupled with a spectrometer and a pulsed laser for excitation.[10]

Methodology (Comparative Method):

-

Prepare optically matched solutions of the sample (Rose Bengal) and a reference photosensitizer with a known ΦΔ (e.g., phenalenone) in the same solvent.

-

Excite both solutions with a laser at a wavelength where both have similar absorbance.

-

Record the time-resolved phosphorescence decay signal at ~1270 nm.

-

The initial amplitude of the phosphorescence signal (at t=0) is proportional to the ΦΔ.

-

The quantum yield of the sample (ΦΔ,s) is calculated using the following equation: ΦΔ,s = ΦΔ,ref * (Is / Iref) where I is the initial phosphorescence intensity for the sample (s) and reference (ref), assuming absorbances are matched.

Principle: This method utilizes a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence properties. A common chemical trap is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly oxidized by singlet oxygen, causing a decrease in its absorbance.

Materials:

-

Photosensitizer solution (Rose Bengal)

-

Reference photosensitizer with a known ΦΔ

-

1,3-Diphenylisobenzofuran (DPBF) solution

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

Procedure:

-

In a quartz cuvette, mix the photosensitizer solution and the DPBF solution.

-

Irradiate the solution with light at a wavelength where the photosensitizer absorbs but the DPBF does not.

-

Monitor the decrease in the absorbance of DPBF at its λmax (~415 nm) over time.

-

Repeat the experiment with a reference photosensitizer under identical conditions.

-

Calculation: The singlet oxygen quantum yield of the sample (ΦΔ,s) is calculated relative to the reference (ΦΔ,ref) using the equation: ΦΔ,s = ΦΔ,ref * (ks / kref) * (Fref / Fs) where k is the slope of the plot of DPBF absorbance versus time, and F is the absorption correction factor (F = 1 - 10-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.

Mandatory Visualizations

Visual diagrams are essential for conceptualizing the experimental processes and the underlying photochemistry.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Simplified Jablonski diagram for a photosensitizer.

Conclusion

The spectroscopic characterization of antimicrobial photosensitizers is a cornerstone of aPDT research and development. By systematically evaluating the absorption, emission, and singlet oxygen generation properties, researchers can identify and optimize promising candidates for clinical and environmental applications. The methodologies and data presented in this guide for Rose Bengal serve as a template for the characterization of any novel antimicrobial photosensitizer, ensuring a rigorous and comprehensive evaluation of its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. PhotochemCAD | Rose bengal [photochemcad.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescence-Coupled Techniques for Determining Rose Bengal in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption [Rose Bengal] | AAT Bioquest [aatbio.com]

- 9. omlc.org [omlc.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Light-Activated Protein Degradation by Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-activated protein degradation has emerged as a powerful strategy for spatiotemporal control over protein levels, offering significant advantages in research and therapeutic development. This technology utilizes metal complexes that, upon irradiation with a specific wavelength of light, catalyze the degradation of a target protein. This approach overcomes some of the limitations of traditional protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs), which rely on the recruitment of endogenous cellular machinery and can be limited by cell permeability and off-target effects.[1][2][3]

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with light-activated protein degradation by metal complexes, with a focus on the promising Light-Activated Metal-dependent Protein Degradation (LAMP-D) platform.

Core Concept: Light-Activated Metal-dependent Protein Degradation (LAMP-D)

The LAMP-D approach utilizes a heterobifunctional molecule composed of a photosensitizing metal complex tethered to a ligand that specifically binds to a protein of interest (POI).[4][5] Upon irradiation, the metal complex generates reactive oxygen species (ROS) in close proximity to the POI, leading to its oxidative modification and subsequent degradation.[1][4][5] This mechanism is independent of the host cell's proteolytic machinery, such as the ubiquitin-proteasome system, making it a versatile tool for a broad range of applications, including in organisms that lack these systems.[4][5]

A key advantage of this technology is the precise spatiotemporal control afforded by light. The degradation of the target protein only occurs in the irradiated area, minimizing off-target effects and allowing for highly localized therapeutic interventions.[1][4]

Signaling Pathway and Experimental Workflow

The general mechanism of LAMP-D and a typical experimental workflow for its evaluation are depicted below.

Caption: The mechanism of Light-Activated Metal-dependent Protein Degradation (LAMP-D).

Caption: A generalized experimental workflow for evaluating LAMP-D compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from a proof-of-concept study on a Ruthenium(II)-based LAMP-D molecule, Ru1 , targeting New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme responsible for antibiotic resistance in Gram-negative bacteria.[4][5][6]

Table 1: In Vitro Inhibition of NDM-1 by Ru1

| Compound | Condition | IC50 (µM) | Fold Improvement with Light |

| Ru1 | Dark | 23 ± 1.4 | >100-fold |

| Ru1 | Light (450 nm, 20 J/cm²) | 0.22 ± 0.020 | |

| Ru2 (control) | Dark | No inhibition | 25-fold (vs. Ru1) |

| Ru2 (control) | Light (450 nm, 20 J/cm²) | 5.6 ± 0.50 |

Ru2 is a control complex without the NDM-1 targeting vector.[5]

Table 2: In Cellulo Efficacy of Ru1 against NDM-1 Expressing E. coli

| Treatment | Light Condition | Meropenem MIC (µg/mL) | Fold Improvement in MIC |

| Meropenem only | N/A | >128 | N/A |

| Meropenem + Ru1 | Dark | 16 | 53-fold |

| Meropenem + Ru1 | Light (450 nm, 60 J/cm²) | 0.3 |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments based on the cited literature. Specific parameters may require optimization depending on the target protein and metal complex used.

In Vitro Photodegradation Assay

Objective: To assess the light-induced degradation of a target protein by a metal complex.

Materials:

-

Purified target protein (e.g., NDM-1)

-

Bovine Serum Albumin (BSA) as a non-target control protein

-

Metal complex-ligand conjugate (e.g., Ru1)

-

Appropriate buffer (e.g., 50 mM HEPES, 100 µM ZnCl₂, pH 7.5)

-

Light source with a specific wavelength (e.g., 450 nm LED)

-

SDS-PAGE apparatus and reagents

-

Mass spectrometer (for detailed degradation analysis)

Procedure:

-

Prepare solutions of the target protein and BSA in the appropriate buffer.

-

Incubate the proteins with varying concentrations of the metal complex in the dark for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

For the light-activated samples, irradiate the protein-complex mixture with the light source at a specific dose (e.g., 20 J/cm²). Keep a parallel set of samples in the dark as a control.

-

Following irradiation, analyze the samples by SDS-PAGE to visualize protein degradation. Use densitometry to quantify the decrease in the intensity of the protein bands.[4]

-

For a more detailed analysis of the degradation products, subject the samples to mass spectrometry. This can identify specific cleavage sites and modifications on the protein.[4][6]

In Vitro Enzyme Inhibition Assay

Objective: To determine the effect of the light-activated metal complex on the enzymatic activity of the target protein.

Materials:

-

Purified enzyme (e.g., NDM-1)

-

Substrate for the enzyme (e.g., nitrocefin (B1678963) for NDM-1)

-

Metal complex-ligand conjugate

-

Appropriate assay buffer

-

Plate reader capable of measuring absorbance at the required wavelength

Procedure:

-

In a microplate, add the enzyme and varying concentrations of the metal complex to the assay buffer.

-

Incubate the plate in the dark or under irradiation with the specific wavelength of light for a set period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in absorbance over time using the plate reader.

-

Calculate the initial reaction rates and determine the IC50 values (the concentration of the complex that inhibits 50% of the enzyme activity) for both the dark and light conditions.[5]

In Cellulo Antibiotic Susceptibility Testing

Objective: To evaluate the ability of the light-activated metal complex to restore the efficacy of an antibiotic in resistant bacteria.

Materials:

-

Bacterial strain expressing the target resistance enzyme (e.g., E. coli expressing NDM-1)

-

Antibiotic to which the bacteria are resistant (e.g., meropenem)

-

Metal complex-ligand conjugate

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Microplates

-

Light source

Procedure:

-

Prepare a two-fold serial dilution of the antibiotic in the microplate.

-

Add a fixed concentration of the metal complex to each well.

-

Inoculate the wells with the bacterial suspension.

-

Irradiate one set of plates with the specific wavelength and dose of light, while keeping a duplicate set in the dark.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic, which is the lowest concentration that visibly inhibits bacterial growth.[4][6]

Conclusion

Light-activated protein degradation using metal complexes represents a novel and powerful tool for the precise control of protein function. The LAMP-D platform, in particular, has demonstrated significant potential in overcoming antibiotic resistance.[4][5] The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore and apply this exciting technology to a wide range of biological targets and diseases. Further research and development in this area are anticipated to yield new therapeutic strategies with enhanced efficacy and reduced side effects.

References

- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 2. mdpi.com [mdpi.com]

- 3. Advances in light-activated PROTACs and phototherapy-combined approaches for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Light-Activated Metal-Dependent Protein Degradation: A Heterobifunctional Ruthenium(II) Photosensitizer Targeting New Delhi Metallo-β-lactamase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Antimicrobial Photodynamic Therapy (aPDT) using a Cationic Photosensitizer against Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimicrobial Photodynamic Therapy (aPDT) is an emerging alternative to conventional antibiotics for combating pathogenic microorganisms, including multidrug-resistant strains.[1][2][3] The technique involves the administration of a non-toxic photosensitizer (PS) which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS) that induce microbial cell death.[3][4][5] This protocol provides a detailed methodology for the use of a representative cationic photosensitizer, hereafter referred to as Antimicrobial Photosensitizer-1 (AP-1), for the inactivation of Escherichia coli, a common Gram-negative bacterium.

Gram-negative bacteria like E. coli are often more resistant to aPDT than Gram-positive bacteria due to their protective outer membrane, which can limit the uptake of neutral or negatively charged photosensitizers.[6] Therefore, cationic photosensitizers, such as various porphyrins or methylene (B1212753) blue, are frequently employed as they can effectively bind to the negatively charged components of the bacterial cell envelope, facilitating their antimicrobial action.[2][7] The primary mechanisms of cell death in aPDT involve the generation of singlet oxygen (Type II reaction) and other free radicals (Type I reaction), which cause oxidative damage to critical cellular components like the cell membrane, proteins, and nucleic acids.[6][8][9] Interference with membrane function is often the primary cause of inactivation, with DNA damage occurring after longer irradiation periods.[8][9][10]

Quantitative Data Summary

The efficacy of aPDT is dependent on several parameters, including the photosensitizer's concentration, incubation time, and the light dose (fluence). The following tables summarize representative quantitative data for the inactivation of E. coli using various cationic photosensitizers, which can serve as a baseline for optimizing protocols with a new agent like AP-1.

Table 1: Efficacy of Cationic Porphyrins against E. coli

| Photosensitizer | Concentration (µM) | Incubation Time (min) | Light Dose (J/cm²) | Log₁₀ Reduction (CFU/mL) | Reference |

| Tricationic Porphyrin | 10 | 30 | ~9.7 | >5 (>99.999% reduction) | [6] |

| Tricationic Porphyrin | 2 | 30 | ~58.3 | >5 (>99.999% reduction) | [6] |

| Tetracationic Porphyrin (TMAP⁴⁺) | 1 | 30 | 162 | Significant ultrastructural changes | [9] |

Table 2: Efficacy of Methylene Blue (MB) against E. coli

| Concentration (µg/mL) | Incubation Time (min) | Light Source (Wavelength) | Light Dose (J/cm²) | Log₁₀ Reduction (CFU/mL) | Reference |

| 100 | 30 | 665 nm Laser | 7.2 | 4 to 7 | [11] |

| ~320 (1000 µmol L⁻¹) | Not specified | 636 nm LED | 335.8 | ~1.27 (94.6% reduction) | [4] |

| ~32 (100 µM) | Not specified | 660 nm LED | 18 | Significant cell wall damage | [3] |

Table 3: Efficacy of Curcumin against E. coli

| Concentration (µg/mL) | Pre-incubation Time (min) | Light Source | Light Dose (J/cm²) | Outcome | Reference |

| 80 | 5 | Blue LED | 19.8 | Effective inhibition | [12] |

| 100 | 5 | Blue LED | 19.8 | Effective inhibition | [12] |

Mechanism of Action: ROS-Mediated Cell Damage

The photodynamic inactivation of E. coli by AP-1 follows a well-established photochemical mechanism. Upon irradiation with light of an appropriate wavelength, the ground-state photosensitizer (PS) is excited to a short-lived singlet state (¹PS), which can then transition to a longer-lived triplet state (³PS). This triplet-state photosensitizer can then initiate two types of reactions to generate cytotoxic ROS.

Experimental Protocol

This protocol outlines the steps for evaluating the antimicrobial efficacy of AP-1 against a planktonic suspension of E. coli.

1. Materials and Reagents

-

E. coli strain (e.g., ATCC 25922)

-

Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (AP-1)

-

Stock solvent for AP-1 (e.g., DMSO or sterile water)

-

Petri dishes with LB agar (B569324) or Tryptic Soy Agar (TSA)

-

96-well microtiter plates

-

Spectrophotometer

-

Light source with a defined wavelength spectrum matching the absorption of AP-1 (e.g., LED array or filtered lamp)

-

Radiometer/power meter for measuring light intensity

-

Incubator (37°C)

-

Centrifuge

2. Experimental Workflow Diagram

References

- 1. Antimicrobial Photodynamic Therapy against Escherichia coli and Staphylococcus aureus Using Nanoemulsion-Encapsulated Zinc Phthalocyanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial photodynamic therapy: overview of a promising approach to fight antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of antimicrobial photodynamic therapy on antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Genetically Encoded Photosensitizers as Light-Triggered Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Escherichia coli photodynamic inactivation by an amphiphilic tricationic porphyrin and 5,10,15,20-tetra(4-N,N,N-trimethylammoniumphenyl) porphyrin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Mechanisms of Escherichia coli photodynamic inactivation by an amphiphilic tricationic porphyrin and 5,10,15,20-tetra(4-N,N,N-trimethylammoniumphenyl) porphyrin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]